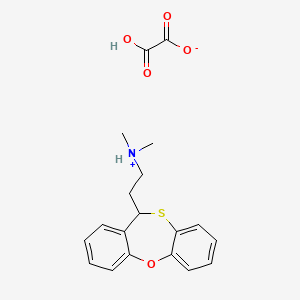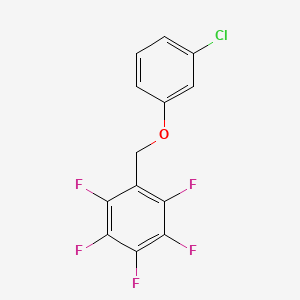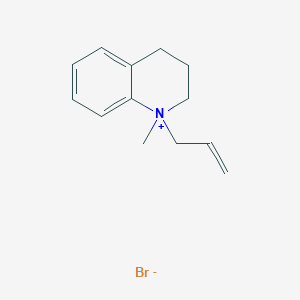
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings. The compound also features a prop-2-en-1-yl group and a methyl group attached to the nitrogen atom, forming a positively charged quaternary ammonium ion. The bromide ion serves as the counterion to balance the charge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide typically involves the quaternization of 1-Methyl-1,2,3,4-tetrahydroquinoline with an appropriate alkylating agent such as 1-bromo-2-methylpropene. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
科学研究应用
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce quaternary ammonium groups into molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide involves its interaction with biological molecules through its quaternary ammonium group. This positively charged group can interact with negatively charged sites on proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The compound may also inhibit enzymes or disrupt cellular processes by binding to specific molecular targets.
相似化合物的比较
Similar Compounds
1-Methylquinolinium bromide: Lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less biologically active.
1-Propyl-1,2,3,4-tetrahydroquinolin-1-ium bromide: Contains a propyl group instead of a prop-2-en-1-yl group, which may affect its reactivity and biological properties.
1-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, which can influence its solubility and reactivity.
Uniqueness
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is unique due to the presence of both a quaternary ammonium group and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
80574-02-3 |
|---|---|
分子式 |
C13H18BrN |
分子量 |
268.19 g/mol |
IUPAC 名称 |
1-methyl-1-prop-2-enyl-3,4-dihydro-2H-quinolin-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-3-10-14(2)11-6-8-12-7-4-5-9-13(12)14;/h3-5,7,9H,1,6,8,10-11H2,2H3;1H/q+1;/p-1 |
InChI 键 |
NTVQWAOLIMGMMX-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCC2=CC=CC=C21)CC=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


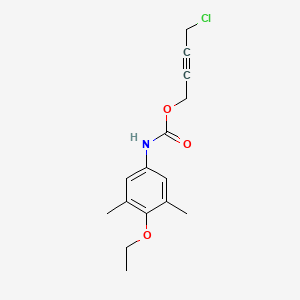

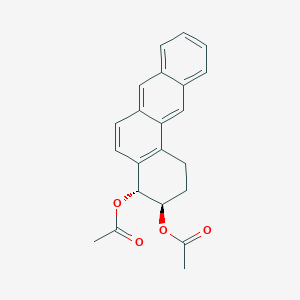
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
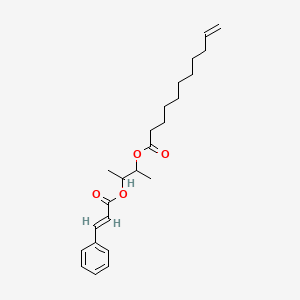
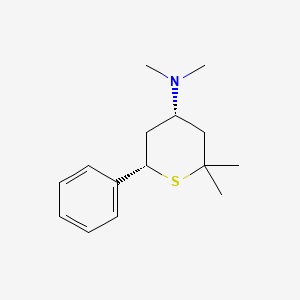
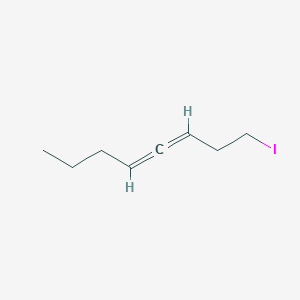

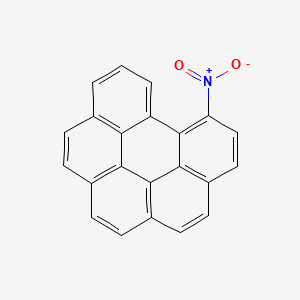
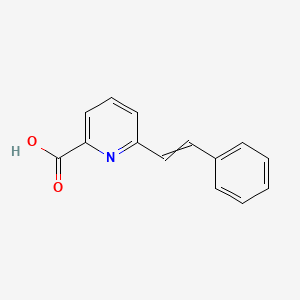
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
